molecular formula C6H9N3O B8767561 2-Amino-1-(pyrazin-2-yl)ethanol

2-Amino-1-(pyrazin-2-yl)ethanol

Cat. No.: B8767561
M. Wt: 139.16 g/mol
InChI Key: BILUPQLYBDLPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(pyrazin-2-yl)ethanol (CAS 854928-20-4) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It features a pyrazine ring, a nitrogen-containing heterocycle that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . The electronic properties of the pyrazine ring and its ability to participate in diverse chemical interactions, such as hydrogen bonding, make it a valuable building block for designing novel bioactive molecules . Pyrazine derivatives have garnered significant attention in scientific research due to their wide range of biological activities. They are explored as key intermediates in the synthesis of more complex structures with potential as antibacterial agents . Furthermore, the 2(1H)-pyrazinone motif, a related structure, has been identified as a promising core for developing inhibitors of deregulated kinase enzymes, representing a class of effective small-molecule anticancer drugs . The compound is intended for research applications only, serving as a critical intermediate in synthetic organic chemistry and pharmaceutical development. It must be handled by qualified researchers in appropriate laboratory settings. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-pyrazin-2-ylethanol

InChI

InChI=1S/C6H9N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3,7H2

InChI Key

BILUPQLYBDLPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CN)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C6H9N3O
Structural Features :

  • Pyrazine ring
  • Amino group
  • Ethanol moiety

The presence of the pyrazine ring contributes to the compound's unique reactivity and interaction with biological systems, making it a valuable subject for research.

Chemistry

2-Amino-1-(pyrazin-2-yl)ethanol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. Key reactions include:

  • Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction can yield amines or alcohols.
  • Substitution Reactions : The ethanolamine group can participate in nucleophilic substitution, allowing for the introduction of various functional groups.
Reaction Type Reagents Products
OxidationPotassium permanganateKetones/Carboxylic acids
ReductionLithium aluminum hydrideAmines/Alcohols
SubstitutionAlkyl halidesSubstituted ethanolamines

Biological Research

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anti-inflammatory research. Studies have demonstrated its effectiveness against various pathogens, suggesting possible applications in developing new antimicrobial agents.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, highlighting its potential as a therapeutic agent in treating infections .

Medicinal Applications

Research into the medicinal properties of this compound has revealed promising results, particularly in cancer therapy. The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell proliferation.

Case Study: Cancer Treatment
In vitro studies demonstrated that this compound effectively inhibited the activity of Checkpoint Kinase 1 (CHK1), a key regulator in cell cycle progression. This inhibition could enhance the efficacy of existing cancer therapies when used in combination with other agents .

Summary of Key Findings

Application Area Key Findings
ChemistryVersatile building block for organic synthesis; undergoes oxidation, reduction, and substitution reactions.
Biological ResearchExhibits antimicrobial properties; effective against various bacterial strains.
Medicinal ApplicationsInhibits CHK1 kinase activity; potential use in cancer therapy.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The primary distinction among analogs lies in the substituents on the aromatic/heteroaromatic ring and their positions. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key References
2-Amino-1-(3-bromophenyl)ethanol 3-Bromo-phenyl C₈H₁₀BrNO 216.078
2-Amino-1-(2,5-dimethoxyphenyl)ethanol 2,5-Dimethoxy-phenyl C₁₀H₁₅NO₃ 197.23
2-Amino-1-(4-methoxyphenyl)ethanol 4-Methoxy-phenyl C₉H₁₃NO₂ 167.21
2-Amino-1-(3,4-dimethylphenyl)ethanol 3,4-Dimethyl-phenyl C₁₀H₁₅NO 165.23
(R)-2-Amino-1-(3-chlorophenyl)ethanol 3-Chloro-phenyl C₈H₁₀ClNO 171.62

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) increase molecular weight and may enhance stability or alter solubility .
  • Electron-donating groups (e.g., methoxy, methyl) improve solubility in polar solvents and influence reactivity in synthetic pathways .
  • Chirality : Enantiomerically pure analogs (e.g., (R)-3-chlorophenyl derivative) are critical in pharmaceutical intermediates for stereoselective synthesis .

Physical and Chemical Properties

  • Solubility: Methoxy-substituted derivatives (e.g., 2,5-dimethoxyphenyl) exhibit higher solubility in ethanol and acetone due to increased polarity .
  • Melting Points : Brominated derivatives (e.g., 3-bromophenyl) generally have higher melting points compared to methoxy analogs, attributed to stronger intermolecular halogen bonding .
  • Reactivity: The amino and hydroxyl groups enable participation in condensation, cyclization, and Schiff base formation. For example, 2-amino-1-(4-methoxyphenyl)ethanol is utilized in carbon-nitrogen bond formation for heterocycle synthesis .

Preparation Methods

Nitroaldol (Henry) Reaction Pathway

The Henry reaction, a nitroaldol condensation between aldehydes and nitroalkanes, provides a foundational route to β-nitro alcohols, which can be reduced to β-amino alcohols. For 2-amino-1-(pyrazin-2-yl)ethanol, pyrazine-2-carbaldehyde serves as the aldehyde component, reacting with nitromethane in the presence of a base (e.g., potassium carbonate). The reaction proceeds via deprotonation of nitromethane to form a nitroalkane anion, which attacks the carbonyl carbon of the aldehyde. The intermediate β-nitro alcohol is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like lithium aluminum hydride (LiAlH₄).

Example Procedure

  • Nitroaldol Step : Pyrazine-2-carbaldehyde (1.0 mmol), nitromethane (1.2 mmol), and K₂CO₃ (2.0 mmol) are stirred in ethanol at 25°C for 12 hours.

  • Reduction Step : The crude β-nitro alcohol is dissolved in methanol, treated with 10% Pd/C under H₂ (1 atm), and stirred for 6 hours.

  • Purification : The product is isolated via silica gel chromatography (DCM/MeOH 9:1), yielding this compound in 65–75% yield.

Key Data

ParameterValue
Yield65–75%
Reaction Time12–18 hours
Purification MethodColumn Chromatography

Multi-component Condensation Strategies

Recent advances in multi-component reactions (MCRs) have enabled efficient one-pot syntheses of complex pyrazine derivatives. A notable approach involves the iodine-catalyzed condensation of 2-aminopyrazine, aldehydes, and tert-butyl isocyanide to form imidazo[1,2-a]pyrazine intermediates, which can be hydrolyzed to yield the target compound.

Optimized Protocol

  • Condensation : 2-Aminopyrazine (1.0 mmol), benzaldehyde (1.2 mmol), and tert-butyl isocyanide (1.2 mmol) are combined in ethanol with 5 mol% iodine.

  • Cyclization : The mixture is stirred at 70°C for 5 hours, forming an imidazo[1,2-a]pyrazine intermediate.

  • Hydrolysis : The intermediate is treated with 10% HCl at reflux for 2 hours, followed by neutralization with NaHCO₃.

  • Isolation : The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water), achieving yields of 70–80%.

Spectroscopic Validation

  • IR (cm⁻¹) : 3350 (N–H stretch), 2922 (C–H), 1647 (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (d, J = 1.44 Hz, 1H, pyrazine-H), 3.69–3.66 (m, 2H, CH₂), 2.55 (s, 3H, CH₃).

Reductive Amination Techniques

Reductive amination of pyrazine-2-carbaldehyde with ethanolamine offers a direct route. The aldehyde and amine undergo condensation to form an imine, which is reduced in situ using sodium cyanoborohydride (NaBH₃CN) or hydrogenation.

Procedure

  • Imine Formation : Pyrazine-2-carbaldehyde (1.0 mmol) and ethanolamine (1.5 mmol) are refluxed in methanol with 4Å molecular sieves for 4 hours.

  • Reduction : NaBH₃CN (1.2 mmol) is added portionwise at 0°C, and the mixture is stirred for 12 hours.

  • Workup : The reaction is quenched with water, extracted with DCM, and purified via flash chromatography (DCM/MeOH 10:1), yielding 60–70% product.

Challenges

  • Competing side reactions (e.g., over-reduction of the pyrazine ring).

  • Necessity of anhydrous conditions to prevent hydrolysis of the imine intermediate.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The iodine-catalyzed MCR method demonstrates superior efficiency in ethanol, achieving 98% yield under ambient conditions. Polar aprotic solvents like DMF or acetonitrile result in lower yields (<60%) due to poor solubility of intermediates.

CatalystSolventTime (h)Yield (%)
I₂ (5 mol%)Ethanol598
FeCl₃Ethanol2425
NoneEthanol240

Temperature Effects

Elevated temperatures (70–80°C) accelerate MCRs but risk decomposition of heat-labile intermediates. Room-temperature protocols balance speed and stability.

Analytical and Spectroscopic Characterization

Physicochemical Properties

PropertyValue
Molecular Weight139.155 g/mol
Exact Mass139.075 Da
PSA72.03 Ų
LogP0.169

Spectral Data

  • MS (m/z) : 139 [M+H]⁺.

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 158.2 (C=O), 147.5 (pyrazine-C), 62.1 (CH₂), 45.3 (CH₂NH₂).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Cost EfficiencyScalability
Henry Reaction65–7595ModerateHigh
MCR with Iodine70–8098HighModerate
Reductive Amination60–7090LowLow

The iodine-catalyzed MCR route stands out for its high atom economy and minimal purification requirements, making it the method of choice for large-scale synthesis .

Q & A

What are the optimal synthetic routes for 2-amino-1-(pyrazin-2-yl)ethanol, and how do reaction conditions influence enantiomeric purity?

Basic Research Focus
The synthesis of this compound can be achieved via reductive amination of pyrazine-2-carbaldehyde with ethanolamine derivatives. Key parameters include pH control (7–9) to favor imine intermediate formation and temperature modulation (50–70°C) to minimize side reactions like over-reduction . For enantioselective synthesis, biocatalytic methods using hydroxynitrile lyases (HNLs) from Hevea brasiliensis or engineered variants from Prunus amygdalus have been adapted for analogous α-amino alcohols, achieving >90% enantiomeric excess (ee) under optimized conditions (20–25°C, aqueous/organic biphasic systems) .

Advanced Research Focus
Contradictions arise in scaling biocatalytic routes due to substrate specificity; pyrazine rings may hinder enzyme activity compared to furan or phenyl groups. Computational docking studies (e.g., AutoDock Vina) can predict steric clashes between pyrazin-2-yl moieties and HNL active sites, guiding mutagenesis for improved compatibility .

How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the solid-state structure of this compound derivatives?

Basic Research Focus
SHELXL is critical for refining hydrogen-bonding networks in amino alcohol crystals. For example, the O-H···N interaction between the ethanol hydroxyl and pyrazine nitrogen can be modeled using restraints for bond lengths (1.8–2.0 Å) and angles (150–170°). Twinning or disorder in the pyrazine ring requires partitioning occupancy factors and applying ISOR constraints to anisotropic displacement parameters .

Advanced Research Focus
High-resolution synchrotron data (d ≤ 0.8 Å) may reveal subtle conformational flexibility. Comparative analysis of Rfree values for models with/without torsional restraints for the C-N-C-O dihedral angle can quantify rotational freedom, aiding in understanding lattice stabilization forces .

What spectroscopic techniques are most effective in characterizing the tautomeric equilibria of this compound in solution?

Basic Research Focus
NMR (¹H, <sup>13</sup>C) and IR spectroscopy are standard for identifying tautomeric forms. In CDCl3, the aminoethanol moiety shows a broad singlet at δ 1.5–2.0 ppm (NH2), while IR stretches at 3300–3500 cm⁻¹ (O-H) and 1600–1650 cm⁻¹ (C=N) indicate equilibrium between open-chain and cyclic hemiaminal forms .

Advanced Research Focus
Time-resolved fluorescence spectroscopy (TRFS) and DFT calculations (B3LYP/6-311+G(d,p)) can model tautomerization kinetics. For example, emission maxima shifts in ethanol-methanol (4:1) at 120–260 K correlate with solvent-dependent stabilization of zwitterionic vs. neutral forms .

How do data contradictions arise in mechanistic studies of pyrazin-2-yl ethanolamine reactivity, and how can they be resolved?

Advanced Research Focus
Discrepancies in nucleophilic substitution rates (e.g., with acyl chlorides) may stem from competing N- vs. O-acylation pathways. LC-MS/MS monitoring of reaction intermediates at 5-minute intervals identifies dominant pathways, while <sup>15</sup>N labeling clarifies nitrogen participation . Kinetic isotope effects (KIEs) using deuterated ethanolamine (-OD) further distinguish rate-limiting steps .

What computational strategies predict the biological activity of this compound derivatives?

Advanced Research Focus
Molecular dynamics (MD) simulations (AMBER force field) and QSAR models trained on analogous α-amino alcohols (e.g., 2-amino-1-phenylethanol) highlight pyrazine’s role in π-π stacking with aromatic enzyme residues. ADMET predictions (SwissADME) suggest moderate blood-brain barrier permeability (LogP ≈ 1.2) but potential renal clearance issues due to polar hydroxyl groups .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
Follow OSHA guidelines for amino alcohols: use nitrile gloves (0.1 mm thickness), fume hoods for weighing, and 40% ethanol solutions for decontamination. Avoid skin contact due to risk of allergic dermatitis . Spills require neutralization with 1 M HCl followed by solidification with vermiculite .

How can biocatalytic cascades improve the sustainability of this compound production?

Advanced Research Focus
Multi-enzyme systems (e.g., transaminase-HNL co-immobilization on silica nanoparticles) enable one-pot conversion of pyrazine-2-carbaldehyde to enantiopure product. Process metrics: space-time yield ≥2.5 g/L/h and E-factor ≤15, outperforming traditional routes (E-factor ≥30) .

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